Benzidine hydrochloride

Catalog No.
S600535
CAS No.
14414-68-7
M.F
C12H13ClN2
M. Wt
220.7 g/mol
Availability
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Benzidine hydrochloride

CAS Number

14414-68-7

Product Name

Benzidine hydrochloride

IUPAC Name

4-(4-aminophenyl)aniline;hydrochloride

Molecular Formula

C12H13ClN2

Molecular Weight

220.7 g/mol

InChI

InChI=1S/C12H12N2.ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-8H,13-14H2;1H

InChI Key

FYRTZXXTIDKEJD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl

Synonyms

benzidine, benzidine acetate, benzidine dihydrochloride, benzidine hydrochloride, benzidine monosulfate

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl

The exact mass of the compound Benzidine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Benzidine hydrochloride, also known as 1,1'-biphenyl-4,4'-diamine dihydrochloride, is an organic compound with the chemical formula C12H12N22HCl\text{C}_{12}\text{H}_{12}\text{N}_{2}\cdot 2\text{HCl}. It appears as a white crystalline powder and is soluble in water and ethanol. This compound is a derivative of benzidine, which is an aromatic amine primarily used in dye manufacturing. Benzidine hydrochloride has gained notoriety due to its carcinogenic properties, being linked to bladder and pancreatic cancer, leading to its restriction in various industrial applications .

  • Diazotization: Benzidine can be diazotized using nitrous acid, converting it into a tetrazonium salt. This reaction is significant for creating azo dyes .
  • Oxidation: Solutions of benzidine react with oxidizing agents to yield colored quinone derivatives, which are often utilized in dye applications .
  • Rearrangement: The conversion of nitrobenzene to benzidine involves a rearrangement reaction known as the benzidine rearrangement, which is a classic example in organic chemistry .

Benzidine hydrochloride exhibits significant biological activity, primarily due to its structure as an aromatic amine. It has been shown to be toxic upon exposure through ingestion, inhalation, or skin contact. The compound's metabolites can bind to DNA, leading to mutagenic effects and contributing to its classification as a carcinogen by the International Agency for Research on Cancer (IARC) . Studies indicate that benzidine derivatives can cause systemic toxicity and have been linked to various cancers in humans .

The synthesis of benzidine hydrochloride involves a two-step process starting from nitrobenzene:

  • Reduction of Nitrobenzene: Nitrobenzene is reduced to 1,2-diphenylhydrazine using iron powder as a reducing agent.
  • Rearrangement: The resulting hydrazine undergoes treatment with mineral acids, leading to the formation of benzidine through an intramolecular rearrangement reaction .

This method highlights the transformation of simple aromatic compounds into complex amines suitable for dye production.

Research indicates that benzidine and its derivatives interact with biological systems predominantly through metabolic activation leading to DNA adduct formation. These interactions are crucial for understanding the compound's genotoxicity and carcinogenic potential. Studies have shown that benzidine derivatives can induce mutations in various bacterial strains and exhibit sister chromatid exchange in mammalian cells .

Furthermore, exposure studies have demonstrated that these compounds can be absorbed through the skin and are distributed throughout the body, metabolizing primarily via N-acetylation and N-oxidation pathways .

Benzidine hydrochloride shares structural similarities with several other aromatic amines. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
3,3'-DichlorobenzidineAzo compoundChlorinated derivative; used in dye production
4-AminoazobenzeneAzo compoundUsed in dye manufacturing; less toxic than benzidine
2-NaphthylamineAromatic amineKnown carcinogen; similar reactivity
3,3'-Dimethyl-4,4'-benzidineDimethyl derivativeExhibits similar biological activity
3,3',4,4'-TetraaminodiphenylTetraamino compoundPrecursor for polybenzimidazole fibers

Benzidine hydrochloride is unique among these compounds due to its specific structural arrangement and significant historical use in dye manufacturing coupled with its high toxicity profile.

Molecular Formula and Isomeric Variations

The molecular formula variations of benzidine hydrochloride demonstrate the compound's ability to form multiple salt structures with hydrochloric acid [1] [2] [3]. Benzidine monohydrochloride exhibits the molecular formula C₁₂H₁₃ClN₂ with a molecular weight of 220.70 grams per mole and carries the Chemical Abstracts Service registry number 14414-68-7 [1] [3]. The dihydrochloride form presents a molecular formula of C₁₂H₁₄Cl₂N₂ with a molecular weight of 257.16 grams per mole and is registered under Chemical Abstracts Service number 531-85-1 [2] [9] [10].

The parent benzidine compound, from which these hydrochloride salts are derived, possesses the molecular formula C₁₂H₁₂N₂ with a molecular weight of 184.24 grams per mole [7] [14]. The structural framework consists of two aniline groups connected through a biphenyl linkage, specifically at the 4,4'-positions, creating a symmetrical aromatic diamine structure [11] [20].

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
Benzidine monohydrochlorideC₁₂H₁₃ClN₂220.7014414-68-7
Benzidine dihydrochlorideC₁₂H₁₄Cl₂N₂257.16531-85-1
Benzidine (parent compound)C₁₂H₁₂N₂184.2492-87-5

The isomeric considerations for benzidine hydrochloride relate primarily to the positional arrangements of the amino groups and the degree of protonation rather than structural isomerism [13]. The compound maintains its 4,4'-diaminobiphenyl core structure across all hydrochloride variations, with isomeric differences arising from the specific protonation patterns and salt formation stoichiometry [2] [3].

Crystallographic Properties and Solid-State Behavior

Benzidine dihydrochloride exhibits distinctive crystallographic characteristics that define its solid-state behavior and physical properties [4] [10]. The compound typically appears as white crystalline powder with a leaflet-like crystal morphology, demonstrating high thermal stability with melting points exceeding 300 degrees Celsius [10] [22]. The crystalline structure reflects the ionic nature of the salt formation, where the protonated amino groups interact electrostatically with chloride anions [4] [6].

The solid-state behavior of benzidine hydrochloride demonstrates enhanced water solubility compared to the parent benzidine compound due to the ionic character introduced by salt formation [6] [18]. Benzidine dihydrochloride exhibits water solubility in the range of 0.1 to 0.5 grams per 100 milliliters at 23.5 degrees Celsius, representing a significant improvement over the parent compound's limited aqueous solubility [10]. The crystalline lattice structure accommodates both the organic cation and inorganic anion components, creating a stable solid-state arrangement [4].

PropertyBenzidine Dihydrochloride
Melting Point≥300°C
AppearanceWhite crystalline powder
Solubility in Water0.1-0.5 g/100 mL at 23.5°C
Crystal FormCrystals/leaflets

The crystallographic properties are influenced by intermolecular hydrogen bonding between the protonated amino groups and chloride ions, contributing to the overall crystal stability and thermal properties [6] [10]. The solid-state behavior demonstrates that benzidine hydrochloride maintains its structural integrity under normal storage conditions while exhibiting sensitivity to prolonged exposure to light and air [10].

Protonation States and Salt Formation Mechanisms

The protonation states of benzidine hydrochloride are governed by the acid-base properties of the parent benzidine molecule, which functions as a dibasic compound capable of accepting two protons [11] [23]. The acid dissociation constants for benzidine demonstrate pKa values of 4.66 and 9.34, indicating the compound's ability to exist in multiple protonation states depending on solution pH conditions [23] [27]. The benzidine dihydrochloride form exhibits slightly modified pKa values of 4.95 and 9.05, reflecting the influence of salt formation on the protonation equilibria [23].

The salt formation mechanism involves the sequential protonation of the amino groups in benzidine by hydrochloric acid [12] [13]. The first protonation typically occurs at one amino group, forming the monohydrochloride salt, followed by the second protonation to yield the dihydrochloride form [2] [3]. The protonation process demonstrates selectivity based on the electronic environment of the amino groups and the solution conditions, particularly acid concentration and temperature [12] [25].

CompoundpKa1pKa2Note
Benzidine4.669.34Deprotonated species Ka values: 9.3 × 10⁻¹⁰ and 5.6 × 10⁻¹¹
Benzidine dihydrochloride4.959.05Salt form shows slightly different values

UNII

8CT94058SV

Related CAS

92-87-5 (Parent)

Other CAS

75752-15-7
531-85-1

Wikipedia

Benzidine monohydrochloride

Use Classification

Health Hazards -> Carcinogens

Dates

Last modified: 07-20-2023

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